
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where this compound has been found to have significant anti-inflammatory and analgesic properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is not yet fully understood, but it is believed to work through a variety of different pathways. One of the key mechanisms is through the inhibition of certain enzymes and proteins that are involved in inflammation and pain signaling. This compound has also been found to have an effect on the immune system, reducing the production of certain cytokines and other inflammatory molecules. Additionally, this compound has been shown to have an effect on the central nervous system, modulating the activity of certain neurotransmitters and receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it an attractive subject for further study. It has been found to have significant anti-inflammatory and analgesic properties, which make it a potential treatment for a variety of conditions, including arthritis, chronic pain, and inflammatory bowel disease. This compound has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the key advantages of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is its potential as a treatment for a variety of conditions, including chronic pain, inflammation, and cancer. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safer alternative to some other compounds that are currently used in the treatment of these conditions. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis process, which can make it difficult to produce large quantities of pure this compound for use in experiments.
将来の方向性
There are a number of potential future directions for research on (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone. One area of interest is in the development of new treatments for chronic pain and inflammation. This compound has been found to have significant anti-inflammatory and analgesic properties, and further research could lead to the development of more effective treatments for these conditions. Additionally, research on this compound could lead to the development of new treatments for cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research on the mechanism of action of this compound could lead to a better understanding of the underlying biology of these conditions, which could ultimately lead to the development of more effective treatments.
合成法
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is a complex process that involves several key steps. The first step is the reaction of 4-(piperidin-1-yl)benzaldehyde with 2-fluoroethylamine to form 4-(2-fluoroethyl)piperidin-1-yl)benzaldehyde. This intermediate is then reacted with piperazine to form the final product, this compound. The entire synthesis process requires careful control of temperature, pressure, and reaction times to ensure that the final product is pure and of high quality.
特性
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-8-11-20-12-14-22(15-13-20)18(23)16-4-6-17(7-5-16)21-9-2-1-3-10-21/h4-7H,1-3,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFACLBGFXQONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)
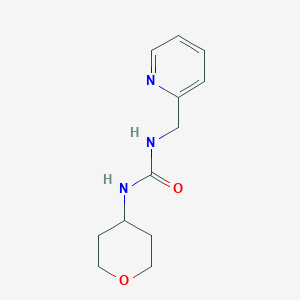
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
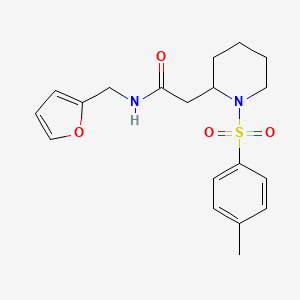
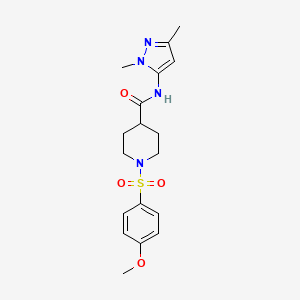

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)
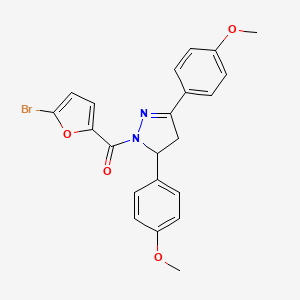
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea](/img/structure/B2392779.png)
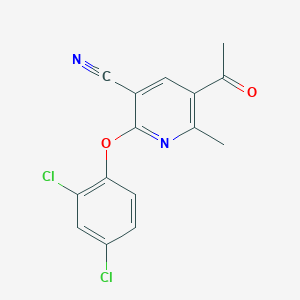
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)
